3,5-Dimethyloctane CAS number and molecular formula
3,5-Dimethyloctane CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dimethyloctane, a branched alkane with emerging significance in the field of metabolomics, particularly in cancer research. This document details its chemical identity, physicochemical properties, and analytical methodologies, and explores its potential as a biomarker.
Core Chemical Identity
CAS Number: 15869-93-9[1]
Molecular Formula: C₁₀H₂₂[1]
Physicochemical Properties
3,5-Dimethyloctane is a colorless liquid with a characteristic acrid, pungent odor.[1] As a branched alkane, it is a nonpolar compound, rendering it insoluble in water but soluble in organic solvents. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of 3,5-Dimethyloctane
| Property | Value | Source |
| Molecular Weight | 142.28 g/mol | [1] |
| Boiling Point | 160 °C (433.15 K) | NIST WebBook |
| Density | 0.74 g/cm³ | ChemBK |
| Refractive Index | 1.41 | Lab Pro Inc. |
| XLogP3 | 5.1 | [1] |
Synthesis and Analysis
The primary analytical technique for the identification and quantification of 3,5-Dimethyloctane, a volatile organic compound (VOC), is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]
Experimental Protocol: GC-MS Analysis of Volatile Organic Compounds
This protocol provides a general framework for the analysis of VOCs like 3,5-Dimethyloctane from biological or environmental samples.
1. Sample Collection and Preparation:
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For breath analysis, samples are collected in inert bags (e.g., Tedlar®) or onto sorbent tubes.
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For liquid samples (e.g., cell culture media, plasma), headspace sampling or purge and trap techniques are employed to extract volatile compounds.[4][6]
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Solid samples (e.g., tissue biopsies) can be subjected to headspace solid-phase microextraction (SPME).
2. Gas Chromatography (GC):
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Column: A nonpolar capillary column, such as a polydimethylsiloxane-based column (e.g., DB-5ms), is typically used for the separation of alkanes.
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Carrier Gas: Helium or Hydrogen at a constant flow rate.
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Injector: Split/splitless injector, with the temperature set appropriately to ensure rapid volatilization of the sample.
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Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
3. Mass Spectrometry (MS):
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Ionization: Electron Ionization (EI) at a standard energy of 70 eV.
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Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
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Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds. For targeted analysis, selected ion monitoring (SIM) can be used for higher sensitivity.
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Identification: The resulting mass spectrum of a chromatographic peak is compared to reference spectra in a database (e.g., NIST Mass Spectral Library) for compound identification. The fragmentation pattern of alkanes is characterized by clusters of peaks separated by 14 mass units (corresponding to CH₂ groups).[7] The retention time of the compound is also compared to that of a known standard.
Table 2: Kovats Retention Indices for 3,5-Dimethyloctane
| Column Type | Retention Index | Source |
| Standard Non-polar | 922 - 928 | [1] |
| Semi-standard Non-polar | 917 - 928 | [1] |
Biological Significance and Potential Applications
3,5-Dimethyloctane has been identified as a metabolite observed in the context of cancer metabolism.[1] Volatile organic compounds are increasingly being investigated as non-invasive biomarkers for the early detection and monitoring of various diseases, including cancer. Altered metabolic pathways in cancer cells can lead to the production and release of specific VOCs that can be detected in breath, blood, or urine.
Logical Relationship: 3,5-Dimethyloctane as a Potential Cancer Biomarker
Caption: Logical workflow illustrating the potential of 3,5-Dimethyloctane as a cancer biomarker.
Experimental Workflow: Biomarker Discovery
Caption: A typical experimental workflow for the discovery of volatile organic compound biomarkers.
Conclusion
3,5-Dimethyloctane is a well-characterized branched alkane with established physicochemical properties. Its detection as a metabolite in cancer contexts highlights its potential as a non-invasive biomarker. Further research is warranted to elucidate its specific metabolic origins and to validate its clinical utility in the diagnosis and monitoring of cancer. The analytical methods outlined in this guide provide a robust framework for future investigations into the biological role of 3,5-Dimethyloctane.
References
- 1. 3,5-Dimethyloctane | C10H22 | CID 139989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dem.ri.gov [dem.ri.gov]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
